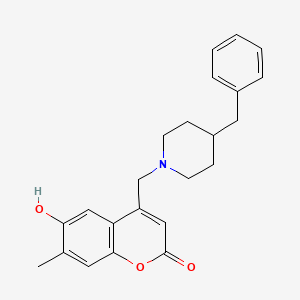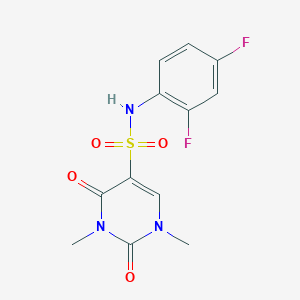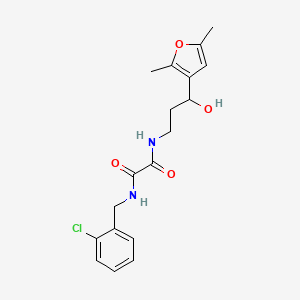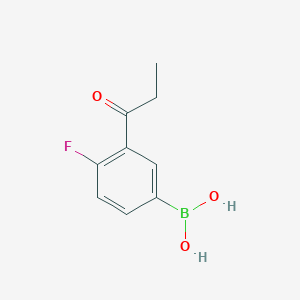![molecular formula C14H16N4O3 B2515852 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 440332-07-0](/img/structure/B2515852.png)
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized through a sequence of reactions starting from 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Another study reported the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide by condensing substituted amines with maleic anhydride (MA), then cyclizing with o-aminothiophenol (o-ATP) . These methods highlight the versatility of acetamide derivatives in synthesizing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives plays a crucial role in their biological activity. In the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the conformation and interplanar angles between amide groups were found to be significant. For example, one compound had an extended conformation with an interplanar angle of 157.3 degrees, while another had a more bent chain with an angle of 126.4 degrees . These structural variations can influence the hydrogen bonding and packing interactions within the crystal, which may correlate with their pharmacological properties.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. Although the provided papers do not detail specific chemical reactions involving "2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide," they do discuss the reactivity of similar compounds. For instance, the synthesis of 1-methyl-5-[substituted-4-oxo-1,2,3-benzotriazin-3-yl]-1H-pyrazole-4-acetic acids involved reactions that could be relevant to the compound , such as the formation of benzotriazinyl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The studies provided do not directly discuss the properties of "this compound," but they do provide insights into related compounds. For example, the presence of hydrogen bonds and non-standard C-H...O hydrogen bonds in the crystal structures of similar compounds suggests that these features could be present in the compound of interest, affecting its solubility, melting point, and other physical properties .
Relevant Case Studies
The provided papers include case studies on the biological activities of synthesized acetamide derivatives. The antibacterial activity of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was tested against Gram-positive and Gram-negative bacteria, showing broad-spectrum activity . Antifungal activity was also evaluated for N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide against various fungal strains, with some compounds exhibiting appreciable activity . Additionally, 1-methyl-5-[substituted-4-oxo-1,2,3-benzotriazin-3-yl]-1H-pyrazole-4-acetic acids were tested for analgesic, antiinflammatory activities, and as in vitro inhibitors of 3 alpha-hydroxysteroid dehydrogenase, with some showing promising results . These studies demonstrate the potential therapeutic applications of acetamide derivatives.
Scientific Research Applications
Chemical Synthesis and Biological Activity
The chemical structure of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide suggests its relevance in the synthesis of compounds with significant pharmacological activities. Research has focused on synthesizing derivatives and analogs to explore their biological activities, such as antimicrobial, antifungal, and antitumor properties.
Synthesis of Analogues and Derivatives : The synthesis of compounds with similar structural motifs, such as dihydropyridazinone cardiotonics, demonstrates the chemical versatility of the core structure. These analogues exhibit potent inotropic activities, suggesting the potential for cardiovascular applications (Robertson et al., 1986).
Biological Activity : The exploration of 2H-1,4-pyridoxazin-3-(4H)-ones derivatives indicates the broad spectrum of biological activities these compounds can possess. They have been utilized in designing drugs with anti-inflammatory, analgesic, and MAO inhibitor properties, highlighting the pharmaceutical significance of these chemical frameworks (Amardeep, 2013).
Antifungal and Antimicrobial Properties : Studies on N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide have shown these compounds to possess antifungal activity against various fungal strains. This opens avenues for developing new antifungal agents with potential clinical applications (Gupta & Wagh, 2006).
Antitumor Activity : The synthesis of 3-benzyl-4(3H)quinazolinone analogues and their evaluation for antitumor activity reveal the potential of these compounds in cancer therapy. Certain derivatives have shown broad-spectrum antitumor activities, nearly 1.5-3.0-fold more potent than the control, indicating their relevance in developing novel antitumor drugs (Al-Suwaidan et al., 2016).
Allelochemical Transformation Products : The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals highlights the environmental and agricultural significance of these compounds. Understanding their transformation can aid in exploiting their allelopathic properties for weed and soil-borne disease suppression (Fomsgaard et al., 2004).
Mechanism of Action
Target of Action
The primary target of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and modulating its activity can have therapeutic effects .
Mode of Action
This compound acts as an agonist of GPR139 . This means it binds to GPR139 and activates the receptor, triggering a series of biochemical reactions within the cell.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific disease, disorder, or condition being treated. As an agonist of GPR139, it could potentially modulate various cellular processes associated with this receptor .
Future Directions
The future directions for the research and development of “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide” and related compounds could involve further exploration of their role as modulators of GPR139 . This could potentially lead to new treatments for diseases, disorders, or conditions associated with GPR139 .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide plays a crucial role in biochemical reactions as it acts as an agonist of GPR139 This means it binds to the GPR139 receptor, triggering a biochemical response
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely tied to its role as a GPR139 agonist By binding to the GPR139 receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GPR139 receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition. The exact molecular interactions and effects are still being studied.
properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(15-8-10-4-3-7-21-10)9-18-14(20)11-5-1-2-6-12(11)16-17-18/h1-2,5-6,10H,3-4,7-9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIYCAMBSYOXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2515780.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2515782.png)
![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)
![N-(2-Bicyclo[2.2.2]oct-5-enyl)prop-2-enamide](/img/structure/B2515784.png)





